molecular formula C8H3ClF6 B1330910 2-Chloro-1,4-bis(trifluoromethyl)benzene CAS No. 328-91-6

2-Chloro-1,4-bis(trifluoromethyl)benzene

Cat. No.: B1330910
CAS No.: 328-91-6
M. Wt: 248.55 g/mol
InChI Key: IDNVTCBYGYOPKJ-UHFFFAOYSA-N
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Description

2-Chloro-1,4-bis(trifluoromethyl)benzene is an organic compound with the molecular formula C8H3ClF6. It is characterized by the presence of two trifluoromethyl groups and one chlorine atom attached to a benzene ring. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Safety and Hazards

2,5-Bis(trifluoromethyl)chlorobenzene may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. In case of contact with skin or eyes, rinse with plenty of water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,4-bis(trifluoromethyl)benzene typically involves the Friedel-Crafts acylation of benzene derivatives. This reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors to maintain the required reaction conditions and ensure high yields. The product is then purified through distillation or recrystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1,4-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2,5-Bis(trifluoromethyl)phenylacetic acid
  • 2,5-Bis(trifluoromethyl)benzyl bromide
  • 3,5-Bis(trifluoromethyl)chlorobenzene

Comparison: 2-Chloro-1,4-bis(trifluoromethyl)benzene is unique due to the presence of both trifluoromethyl groups and a chlorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. The trifluoromethyl groups enhance its electron-withdrawing capability, while the chlorine atom provides a site for nucleophilic substitution .

Properties

IUPAC Name

2-chloro-1,4-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF6/c9-6-3-4(7(10,11)12)1-2-5(6)8(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNVTCBYGYOPKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00347225
Record name 2,5-Bis(trifluoromethyl)chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328-91-6
Record name 2-Chloro-1,4-bis(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Bis(trifluoromethyl)chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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